4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
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Overview
Description
4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes an isopropoxy group, a methylisoxazolyl group, and a pyrrolidinylmethyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide typically involves multiple steps:
Formation of the isoxazole ring: The synthesis begins with the preparation of the 5-methylisoxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the isopropoxy group: The isopropoxy group is introduced via an etherification reaction, where an isopropyl alcohol derivative reacts with a suitable leaving group on the benzene ring.
Formation of the pyrrolidinone moiety: The pyrrolidinone ring is synthesized separately and then attached to the benzene ring through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the isoxazole and pyrrolidinone intermediates with the benzamide core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-methylbenzamide: Lacks the pyrrolidinone moiety.
4-isopropoxy-N-(3-methylisoxazol-5-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide: Has a different substitution pattern on the isoxazole ring.
4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)ethyl)benzamide: Contains an ethyl linker instead of a methyl linker.
Uniqueness
The uniqueness of 4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide lies in its specific combination of functional groups and their arrangement. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13(2)25-16-8-6-15(7-9-16)19(24)22(17-11-14(3)26-20-17)12-21-10-4-5-18(21)23/h6-9,11,13H,4-5,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIECLOQKZKAUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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